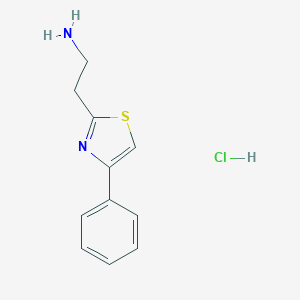

2-(4-Phenylthiazol-2-yl)-ethylamin-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are a class of heterocyclic compounds containing a ring with sulfur and nitrogen as the heteroatoms. They are known for their importance in medicinal chemistry due to their presence in many biologically active molecules .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioamides with α-haloketones or α-haloesters. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, other thiazole derivatives were synthesized through reactions involving carbothioamides and halogenated compounds . These methods could potentially be adapted for the synthesis of "2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques such as FTIR and NMR, and their crystal structures can be determined by X-ray diffraction methods . The molecular geometry can be optimized using density functional theory (DFT) to predict the electronic structure and reactivity . The crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, shows that the molecule is non-planar and stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For instance, the spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate leads to the formation of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, indicating a potential degradation pathway . The reactivity of thiazole derivatives can also be explored through molecular docking studies to assess their potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as bond lengths, bond angles, and torsion angles, can be calculated theoretically and compared with experimental data . The vibrational assignments and chemical shifts provide insights into the electronic environment of the molecules. The molecular electrostatic potential (MEP) map can reveal the sites of hydrogen bonding and the distribution of electronic density .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazol-Derivate haben sich als antimikrobiell erwiesen. Dies umfasst die Aktivität gegen Bakterien und Pilze . Die antimikrobielle Aktivität kann durch die Substituenten am Thiazolring beeinflusst werden .

Antiretrovirale Aktivität

Einige Thiazol-Derivate haben sich als antiretroviral erwiesen. Zum Beispiel enthält das Medikament Ritonavir, das zur Behandlung von HIV/AIDS eingesetzt wird, eine Thiazol-Einheit .

Antifungale Aktivität

Thiazol-Derivate wie Abafungin haben sich als antimykotisch erwiesen .

Antitumoraktivität

Thiazol-Derivate haben sich als krebshemmend erwiesen. Zum Beispiel enthält das Medikament Tiazofurin, das zur Krebsbehandlung eingesetzt wird, eine Thiazol-Einheit . Andere Thiazol-basierte Verbindungen haben sich ebenfalls als hochwirksam gegen Tumoren erwiesen .

Entzündungshemmende Aktivität

Thiazol-Derivate haben sich als entzündungshemmend erwiesen. Zum Beispiel enthält das Medikament Meloxicam, das als entzündungshemmendes Medikament eingesetzt wird, eine Thiazol-Einheit .

Anti-Alzheimer-Aktivität

Thiazol-Derivate haben sich als Anti-Alzheimer-Eigenschaften erwiesen .

Antihypertensive Aktivität

Thiazol-Derivate haben sich als blutdrucksenkend erwiesen .

Antioxid

Zukünftige Richtungen

Thiazoles and their derivatives have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules . The development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .

Wirkmechanismus

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly influenced by the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer activities .

Eigenschaften

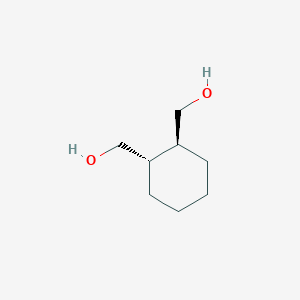

IUPAC Name |

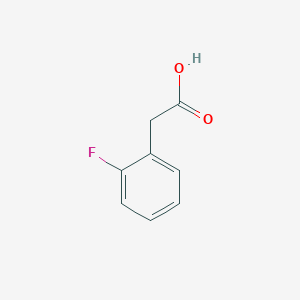

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWWOZXJJXGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583267 |

Source

|

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124534-88-9 |

Source

|

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)